

# Application Notes and Protocols for Apoptosis Assay with PF-04217903

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## Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240

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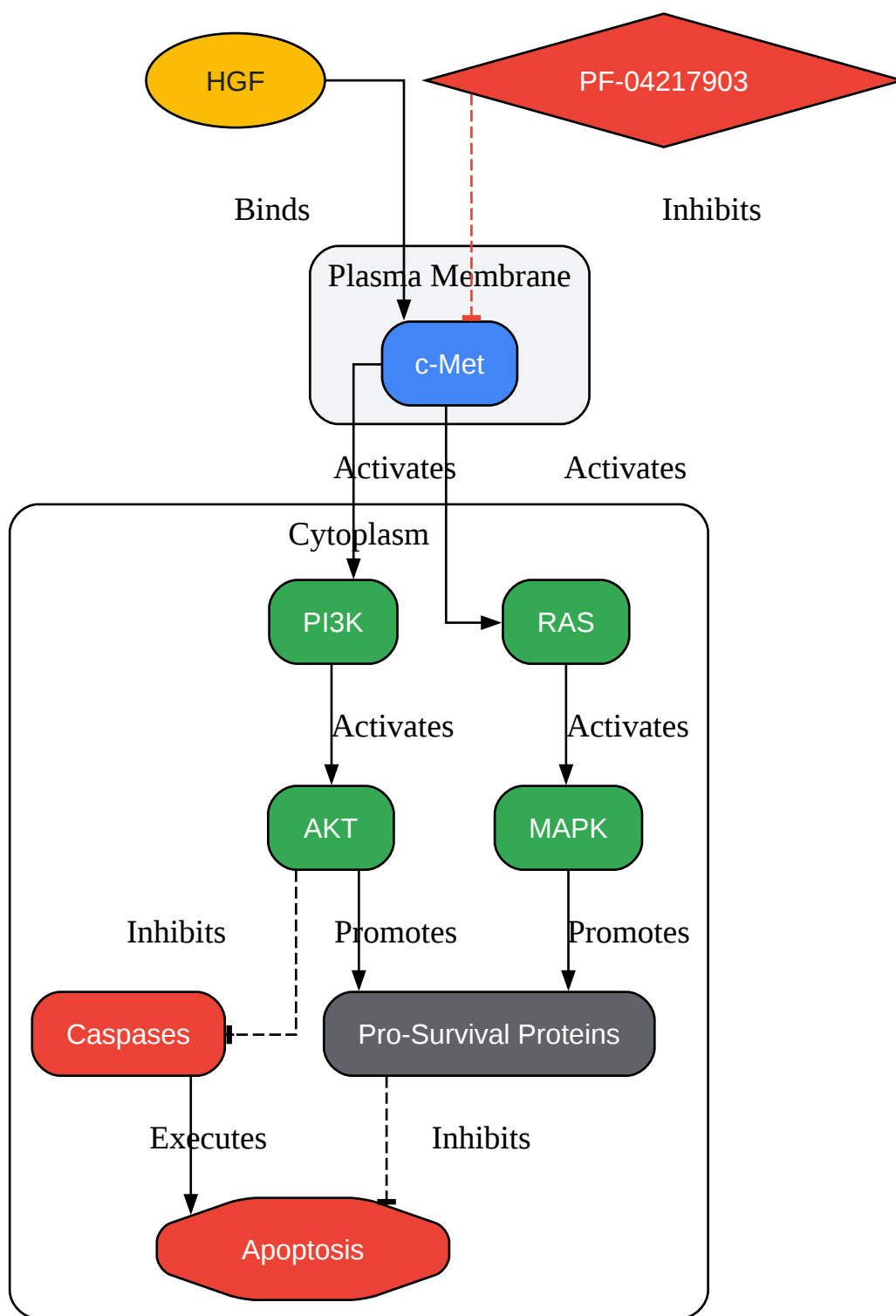
For Researchers, Scientists, and Drug Development Professionals

## Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR). [1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion. [3][4] Aberrant activation of this pathway is implicated in the progression and metastasis of numerous human cancers. [3][5] PF-04217903 effectively blocks c-Met phosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis. [3][5] These application notes provide detailed protocols to characterize and quantify the apoptotic effects of PF-04217903 in cancer cell lines.

## Mechanism of Action

Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its kinase domain. [3] This event triggers the recruitment and activation of downstream signaling molecules, primarily through the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation. [3][6] PF-04217903 acts as an ATP-competitive inhibitor at the c-Met kinase domain, preventing this initial phosphorylation and thereby abrogating downstream signaling cascades that promote cell survival. [3][7] Inhibition of these pro-survival signals ultimately leads to the activation of the apoptotic cascade.



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